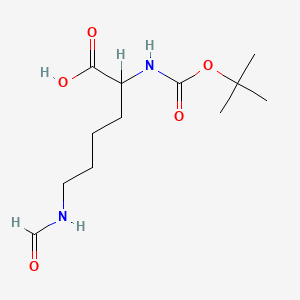

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine

Description

N²-(tert-Butoxycarbonyl)-N⁶-formyllysine is a chemically modified lysine derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) group at the N²-position and a formyl group at the N⁶-position. This compound is primarily utilized in peptide synthesis, where the Boc group serves as an acid-labile protecting agent for the α-amino group, while the formyl group stabilizes the ε-amino side chain during coupling reactions . Its molecular structure ensures selective deprotection under controlled acidic conditions, making it a critical intermediate in the synthesis of complex polypeptides and post-translationally modified proteins.

Properties

IUPAC Name |

6-formamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)6-4-5-7-13-8-15/h8-9H,4-7H2,1-3H3,(H,13,15)(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCPNUMTVZBTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-47-8 | |

| Record name | N2-(tert-Butoxycarbonyl)-N6-formyl-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(tert-butoxycarbonyl)-N~6~-formyllysine typically involves the protection of the lysine amino group with a Boc group, followed by the introduction of the formyl group. One common method involves the reaction of N2-(tert-butoxycarbonyl)-L-lysine with formic acid or a formylating agent such as formic anhydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N2-(tert-butoxycarbonyl)-N~6~-formyllysine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products

Oxidation: N2-(tert-butoxycarbonyl)-N~6~-carboxylysine.

Reduction: N2-(tert-butoxycarbonyl)-N~6~-(hydroxymethyl)lysine.

Deprotection: N6-formyllysine.

Scientific Research Applications

Peptide Synthesis

Overview : N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine is primarily utilized as a protected form of lysine in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability during chemical reactions while allowing for selective deprotection.

Applications :

- Solid-Phase Peptide Synthesis (SPPS) : The compound is commonly used in SPPS, where it acts as a key intermediate. The Boc group can be removed under mild acidic conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive side chains .

- Synthesis of Modified Peptides : Its formyl group enables the introduction of various functional groups through subsequent reactions, expanding the diversity of synthesized peptides. For instance, it can be converted into amides or other derivatives that enhance biological activity or specificity .

Genetic Code Expansion

Overview : The incorporation of non-canonical amino acids into proteins has significant implications for studying protein function and developing novel therapeutics.

Applications :

- Incorporation into Proteins : this compound has been used to expand the genetic code by allowing the incorporation of this amino acid at specific sites within proteins. This is achieved through engineered tRNA and aminoacyl-tRNA synthetase systems that recognize the modified lysine .

- Research Studies : Studies have demonstrated that incorporating this compound into proteins can affect their folding, stability, and interaction with other biomolecules, providing insights into protein dynamics and function .

Medicinal Chemistry

Overview : The structural features of this compound make it a candidate for drug development, particularly in targeting specific biological pathways.

Applications :

- Inhibitors Development : Research has shown that derivatives of this compound can act as inhibitors for various enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and cancer . For example, modifications to the lysine backbone can enhance binding affinity to target enzymes.

- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity of compounds derived from this compound, suggesting its utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of N2-(tert-butoxycarbonyl)-N~6~-formyllysine involves its interaction with specific molecular targets, such as enzymes and proteins. The Boc group protects the amine functionality, allowing selective reactions at other sites. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which can modify the activity of target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key distinctions between N²-(tert-butoxycarbonyl)-N⁶-formyllysine and structurally related lysine derivatives:

Stability and Reactivity

- The Boc group in N²-Boc-N⁶-formyllysine is selectively cleaved under mild acidic conditions (e.g., HCl/dioxane), whereas the formyl group remains intact, enabling sequential functionalization .

- In contrast, N⁶-formyllysine is biologically persistent due to its resistance to enzymatic hydrolysis, contributing to its role in formaldehyde-related pathologies .

Research Findings and Implications

- Formaldehyde Exposure Studies: In rat models, exogenous N⁶-formyllysine adducts constituted up to one-third of total adducts in nasal epithelium after 9.1 ppm formaldehyde exposure, highlighting its dual endogenous/exogenous origin .

- Synthetic Utility: N²-Boc-N⁶-formyllysine’s dual protection allows precise control in peptide chain elongation, minimizing side reactions compared to mono-protected analogs .

Notes

Handling Considerations : The Boc group requires acid-sensitive handling, while the formyl group necessitates anhydrous conditions to prevent hydrolysis.

Synthetic Limitations : Bis-Boc-lysine’s stability complicates deprotection, whereas N²-Boc-N⁶-formyllysine balances reactivity and ease of use .

Biological Activity

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine is a compound of significant interest in the field of biochemistry, particularly due to its role as a secondary modification of lysine residues in proteins. This article explores its biological activity, focusing on its formation, implications in cellular processes, and potential effects on gene expression.

Formation and Sources

N~6~-formyllysine is primarily formed through the reaction of lysine with various electrophiles, including formaldehyde and 3′-formylphosphate residues resulting from DNA oxidation. The presence of this modification has been documented in histone proteins and other chromatin-associated proteins. Notably, studies have shown that exposure to formaldehyde leads to a dose-dependent increase in N~6~-formyllysine levels in cellular proteins, indicating its relevance under physiological conditions .

Table 1: Sources and Formation Mechanisms of N~6~-Formyllysine

Biological Implications

The biological activity of N~6~-formyllysine is closely linked to its role as a post-translational modification (PTM) in histones. This modification bears structural similarity to acetylation, which is known to influence gene expression by altering chromatin structure and accessibility. Research indicates that the presence of N~6~-formyllysine may interfere with the signaling pathways associated with lysine acetylation and methylation, potentially impacting transcriptional regulation .

Case Studies

- Histone Modification : A study demonstrated that N~6~-formyllysine is present in significant quantities within histone proteins, with levels quantified at approximately 0.04-0.1% of all lysines in acid-soluble chromatin proteins. This finding underscores the potential for N~6~-formyllysine to act as a regulatory element in gene expression .

- Oxidative Stress Response : Another investigation highlighted that oxidative stress conditions induced by agents like neocarzinostatin lead to increased formation of N~6~-formyllysine in histones. This suggests a possible link between oxidative damage and epigenetic modifications that could contribute to cellular dysfunction .

Research Findings

Recent research has focused on the quantification and characterization of N~6~-formyllysine modifications across various protein classes. Using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), studies have shown that this modification can be found uniformly distributed among different histone classes, with an average frequency of 1-4 modifications per 10^4 lysines .

Table 2: Quantification of Lysine Modifications in Histones

Q & A

Q. What are the key synthetic strategies for preparing N²-(tert-butoxycarbonyl)-N⁶-formyllysine, and what challenges arise during its purification?

The synthesis typically involves sequential protection of lysine's ε- and α-amino groups. First, the ε-amino group is protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. The α-amino group is then selectively formylated using formic acid derivatives (e.g., acetic-formic anhydride). Challenges include avoiding over-formylation and ensuring regioselectivity. Purification often requires reverse-phase HPLC or silica gel chromatography due to the compound's polarity and sensitivity to acidic hydrolysis of the Boc group .

Q. How can researchers confirm the structural identity of N²-(tert-butoxycarbonyl)-N⁶-formyllysine using spectroscopic methods?

Structural validation relies on tandem techniques:

- NMR : ¹H and ¹³C NMR confirm Boc and formyl group integration (e.g., Boc tert-butyl protons at ~1.4 ppm; formyl proton at ~8.1 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF verifies the molecular ion ([M+H]⁺ expected at m/z 275.2 for C₁₁H₂₂N₂O₄). Isotopic patterns distinguish formyl vs. acetyl modifications .

Q. What are the primary applications of N²-(tert-butoxycarbonyl)-N⁶-formyllysine in biochemical research?

The compound serves as:

- A biomarker for formaldehyde exposure, as N⁶-formyllysine adducts form via non-enzymatic reactions with DNA-protein crosslinks .

- A protected intermediate in peptide synthesis, enabling site-specific incorporation of post-translational modifications (e.g., lysine formylation) .

Advanced Research Questions

Q. What methodological approaches are recommended for quantifying N⁶-formyllysine adducts in biological matrices, and how do isotopic labeling techniques improve accuracy?

Liquid Chromatography-Tandem MS (LC-MS/MS) is the gold standard. Key steps:

- Isotope Dilution : Use ¹³C₂H₂-formaldehyde to generate heavy-labeled N⁶-[¹³C,²H]-formyllysine as an internal standard, correcting for matrix effects and ion suppression .

- Pre-Purification : Hydrophilic interaction chromatography (HILIC) or solid-phase extraction (SPE) enriches adducts from complex lysates .

- MRM Transitions : Monitor m/z 177 → 114 for formyllysine and m/z 179 → 116 for the heavy isotope .

Q. How do researchers resolve discrepancies in reported N⁶-formyllysine adduct levels between in vitro and in vivo studies?

Discrepancies arise from:

- Endogenous vs. Exogenous Sources : In vivo, endogenous formaldehyde contributes to background adducts, requiring isotopic labeling to distinguish exogenous exposure .

- Tissue-Specific Metabolism : Nasal epithelium shows higher adduct retention than liver or bone marrow due to localized formaldehyde metabolism .

- Analytical Sensitivity : Optimize LC-MS/MS limits of detection (LOD < 0.1 fmol/μg protein) to capture low-abundance adducts in vivo .

Q. What factors influence the stability of N²-(tert-butoxycarbonyl)-N⁶-formyllysine under different experimental conditions, and how can degradation be minimized?

Stability is affected by:

Q. How does the presence of competing lysine modifications (e.g., methylation, acetylation) affect the detection and quantification of N⁶-formyllysine in histone proteins?

Co-existing modifications (e.g., N⁶-methyllysine) can overlap chromatographically or cause ion suppression. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.